Peficitinib belongs to a class of drugs called JAK inhibitors. JAKs are a family of enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, peficitinib may dampen the overactive immune response characteristic of autoimmune diseases [1]. Research is ongoing to elucidate the specific JAK pathways targeted by peficitinib and their contribution to disease processes.
*Source: Safety and effectiveness of peficitinib (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean peficitinib treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan:
Peficitinib is a small molecule drug classified as a Janus kinase inhibitor, specifically targeting the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Its IUPAC name is 4-{[(1R,2S,3S,5R)-5-hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, and it has the chemical formula with a molecular weight of approximately 326.4 g/mol . Peficitinib is primarily used in the treatment of rheumatoid arthritis, particularly in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs) .
Peficitinib is generally well-tolerated, but potential side effects include upper respiratory tract infections, herpes zoster, and elevated liver enzymes []. As with any medication, careful monitoring by a healthcare professional is crucial.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve high yields and purity of the desired products.
Peficitinib exhibits significant biological activity through its inhibition of Janus kinases. It has demonstrated:
The synthesis of peficitinib involves several key steps:
In industrial production, similar synthetic routes are scaled up while adhering to stringent quality control measures to ensure product consistency and safety.
Peficitinib is primarily applied in:
Peficitinib has been studied for its interactions with other drugs:
Peficitinib is part of a broader class of Janus kinase inhibitors. Here are some similar compounds:
Peficitinib stands out due to its pan-JAK inhibition profile which may offer therapeutic advantages while potentially minimizing adverse hematopoietic effects associated with selective JAK2 inhibition seen in other compounds like Tofacitinib. Its rapid absorption and favorable pharmacokinetic profile further enhance its clinical utility in managing rheumatoid arthritis .